3,3-Difluorocycloheptane-1-carbaldehyde

Description

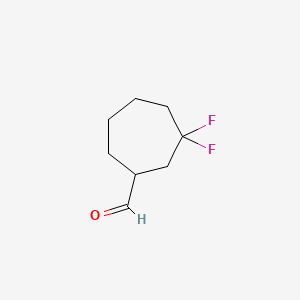

3,3-Difluorocycloheptane-1-carbaldehyde: is an organic compound with the molecular formula C8H12F2O . It is a derivative of cycloheptane, where two hydrogen atoms on the third carbon are replaced by fluorine atoms, and the first carbon is functionalized with an aldehyde group.

Properties

Molecular Formula |

C8H12F2O |

|---|---|

Molecular Weight |

162.18 g/mol |

IUPAC Name |

3,3-difluorocycloheptane-1-carbaldehyde |

InChI |

InChI=1S/C8H12F2O/c9-8(10)4-2-1-3-7(5-8)6-11/h6-7H,1-5H2 |

InChI Key |

GNOXIUDSBOTHLV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC(C1)C=O)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluorocycloheptane-1-carbaldehyde typically involves the fluorination of cycloheptane derivatives followed by the introduction of the aldehyde group. One common method includes:

Fluorination: Starting with cycloheptane, selective fluorination is achieved using reagents such as (NFSI) or (DAST) under controlled conditions to obtain 3,3-difluorocycloheptane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced fluorination techniques are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluorocycloheptane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like (KMnO4) or (CrO3).

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as (NaBH4) or (LiAlH4).

Common Reagents and Conditions:

Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

Reduction: NaBH4 in methanol, LiAlH4 in ether.

Substitution: Amines or thiols in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products:

Oxidation: 3,3-Difluorocycloheptane-1-carboxylic acid.

Reduction: 3,3-Difluorocycloheptane-1-methanol.

Substitution: Various substituted cycloheptane derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Difluorocycloheptane-1-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds with unique properties.

Biology: Its derivatives are studied for potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, especially those requiring fluorinated moieties for enhanced metabolic stability and bioavailability.

Mechanism of Action

The mechanism of action of 3,3-Difluorocycloheptane-1-carbaldehyde depends on its specific application. In biological systems, its fluorinated structure can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function. The exact molecular targets and pathways involved vary based on the specific derivative and application.

Comparison with Similar Compounds

3,3-Difluorocyclohexane-1-carbaldehyde: Similar structure but with a six-membered ring.

3,3-Difluorocyclooctane-1-carbaldehyde: Similar structure but with an eight-membered ring.

3,3-Difluorocyclopentane-1-carbaldehyde: Similar structure but with a five-membered ring.

Comparison: 3,3-Difluorocycloheptane-1-carbaldehyde is unique due to its seven-membered ring, which imparts different steric and electronic properties compared to its six- and eight-membered counterparts. This uniqueness can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for specific applications.

Biological Activity

3,3-Difluorocycloheptane-1-carbaldehyde is a fluorinated organic compound that has garnered attention in recent years due to its potential biological activities and applications in medicinal chemistry. This article aims to explore the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHFO

- Molecular Weight : 150.14 g/mol

- CAS Number : 2742656-75-1

The compound features a seven-membered cycloheptane ring with two fluorine atoms and an aldehyde functional group, which significantly influences its reactivity and interactions with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The aldehyde group can participate in nucleophilic addition reactions with amino acids, particularly cysteine, leading to the formation of covalent bonds that modulate protein function. Additionally, the presence of fluorine atoms enhances the compound's stability and lipophilicity, potentially improving its bioavailability.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against certain bacterial strains. For instance, it has been tested against Escherichia coli and Staphylococcus aureus, demonstrating inhibitory effects on their growth.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications.

- Cytotoxicity : Some studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. Research conducted on human breast cancer cells (MCF-7) indicated a dose-dependent reduction in cell viability when treated with this compound.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that at concentrations above 50 µg/mL, the compound significantly inhibited the growth of both E. coli and S. aureus, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Enzyme Inhibition

In another study focused on enzyme inhibition, researchers assessed the impact of this compound on aldose reductase activity. The findings revealed that the compound reduced enzyme activity by approximately 60% at a concentration of 100 µM, highlighting its potential therapeutic application in managing diabetic complications.

Case Study 3: Cytotoxicity Assessment

A cytotoxicity assessment was performed using MCF-7 breast cancer cells treated with varying concentrations of this compound. The study found a significant reduction in cell viability at concentrations above 25 µM after 48 hours of exposure, indicating its potential as an anticancer agent.

Data Summary

The following table summarizes key biological activities and findings related to this compound:

| Biological Activity | Test Organism/Cell Type | Concentration Tested | Effect Observed |

|---|---|---|---|

| Antimicrobial | E. coli | >50 µg/mL | Significant growth inhibition |

| Antimicrobial | S. aureus | >50 µg/mL | Significant growth inhibition |

| Enzyme Inhibition | Aldose Reductase | 100 µM | 60% reduction in activity |

| Cytotoxicity | MCF-7 Cells | >25 µM | Dose-dependent viability decrease |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.